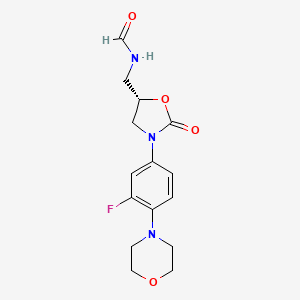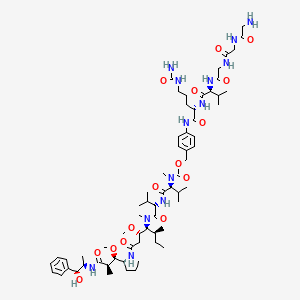![molecular formula C20H19F5N4O4 B11933449 6-amino-5-{[(3S)-4,4-difluoro-1-{[4-(trifluoromethoxy)phenyl]acetyl}pyrrolidin-3-yl]oxy}-N-methylpyridine-3-carboxamide](/img/structure/B11933449.png)
6-amino-5-{[(3S)-4,4-difluoro-1-{[4-(trifluoromethoxy)phenyl]acetyl}pyrrolidin-3-yl]oxy}-N-methylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PF-06733804 is a potent inhibitor of tropomyosin receptor kinases (Trk), specifically targeting TrkA, TrkB, and TrkC receptors. It has shown significant anti-hyperalgesic effects in cell-based assays, making it a promising compound for pain management and other therapeutic applications .
Vorbereitungsmethoden
The synthesis of PF-06733804 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the cyclization of specific precursors to form the core pyridinecarboxamide structure.
Functional group modifications: Introduction of functional groups such as amino, difluoro, and trifluoromethoxy groups through various chemical reactions.
Final assembly: Coupling of the modified intermediates to form the final compound, PF-06733804
Industrial production methods for PF-06733804 are not widely documented, but they likely involve optimization of the laboratory-scale synthesis for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
PF-06733804 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
PF-06733804 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of tropomyosin receptor kinases and their role in various biochemical pathways.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involving Trk receptors.
Medicine: Explored for its potential therapeutic applications in pain management, neurodegenerative diseases, and cancer treatment due to its ability to inhibit Trk receptors
Wirkmechanismus
PF-06733804 exerts its effects by inhibiting the activity of tropomyosin receptor kinases (TrkA, TrkB, and TrkC). These receptors are involved in various cellular processes, including cell survival, differentiation, and proliferation. By inhibiting these receptors, PF-06733804 can modulate signaling pathways that are critical for pain perception and other physiological responses .
The molecular targets of PF-06733804 include the ATP-binding sites of Trk receptors, where it competes with ATP, thereby preventing the phosphorylation and activation of these receptors. This inhibition disrupts downstream signaling pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
PF-06733804 is unique in its potent inhibition of all three Trk receptors (TrkA, TrkB, and TrkC) with low nanomolar IC50 values. Similar compounds include:
Larotrectinib: A selective inhibitor of TrkA, TrkB, and TrkC, used in the treatment of cancers with NTRK gene fusions.
Entrectinib: Another Trk inhibitor with activity against TrkA, TrkB, and TrkC, as well as ROS1 and ALK.
Selitrectinib: A next-generation Trk inhibitor designed to overcome resistance to first-generation Trk inhibitors .
PF-06733804 stands out due to its high potency and specificity for Trk receptors, making it a valuable tool for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C20H19F5N4O4 |
|---|---|
Molekulargewicht |
474.4 g/mol |
IUPAC-Name |
6-amino-5-[(3S)-4,4-difluoro-1-[2-[4-(trifluoromethoxy)phenyl]acetyl]pyrrolidin-3-yl]oxy-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C20H19F5N4O4/c1-27-18(31)12-7-14(17(26)28-8-12)32-15-9-29(10-19(15,21)22)16(30)6-11-2-4-13(5-3-11)33-20(23,24)25/h2-5,7-8,15H,6,9-10H2,1H3,(H2,26,28)(H,27,31)/t15-/m0/s1 |
InChI-Schlüssel |
FTAFQADCGCSJAH-HNNXBMFYSA-N |
Isomerische SMILES |
CNC(=O)C1=CC(=C(N=C1)N)O[C@H]2CN(CC2(F)F)C(=O)CC3=CC=C(C=C3)OC(F)(F)F |
Kanonische SMILES |
CNC(=O)C1=CC(=C(N=C1)N)OC2CN(CC2(F)F)C(=O)CC3=CC=C(C=C3)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3R,5S)-2-(2,5-difluorophenyl)-5-(5-methylsulfonyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)oxan-3-amine](/img/structure/B11933366.png)
![1-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B11933372.png)
![4-Amino-6-(2,6-dichlorophenyl)-8-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11933380.png)




![3-[3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-1-(1-methylpyrazol-4-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-5-methyl-1,2,4-oxadiazole](/img/structure/B11933404.png)


![3-[(1R,2S)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11933423.png)



